Ethyl 4-iodo-1H-indole-3-carboxylate
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Overview
Description
Ethyl 4-iodo-1H-indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of Ethyl 4-iodo-1H-indole-3-carboxylate typically involves the iodination of an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-iodo-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-iodo-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist to specific receptors, modulating cellular responses .
Comparison with Similar Compounds
Ethyl 4-iodo-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104669-30-9 |
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Molecular Formula |
C11H10INO2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
ethyl 4-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3 |
InChI Key |
VKUGBWZPIKWWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=CC=C2)I |
Origin of Product |
United States |
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